Di-n-Butylarsine: A Technical Overview of a Lesser-Known Organoarsenic Compound
Di-n-Butylarsine: A Technical Overview of a Lesser-Known Organoarsenic Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-butylarsine, with the chemical formula (C4H9)2AsH, is an organoarsenic compound that, despite its structural simplicity, remains a subject of limited specific investigation in peer-reviewed literature. This technical guide aims to provide a comprehensive overview of its expected chemical properties and structure by drawing parallels with analogous di-n-alkylarsines and related organoarsenic compounds. Due to the scarcity of direct experimental data, this document will leverage information on similar molecules and computational chemistry principles to offer a predictive profile of di-n-butylarsine for research and development purposes.
Chemical Properties and Structure
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of di-n-butylarsine. These values are estimations based on known data for similar compounds and should be treated as such until experimental verification.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C8H19As | - |
| Molecular Weight | 190.17 g/mol | - |
| Appearance | Likely a colorless liquid with a pungent, garlic-like odor. | General property of alkylarsines. |
| Boiling Point | Estimated to be in the range of 150-180 °C. | Extrapolation from smaller di-alkylarsines and comparison with tributylarsane. |
| Melting Point | Expected to be below 0 °C. | General trend for similar organoarsenic compounds. |
| Density | Predicted to be slightly less than 1.0 g/mL. | Comparison with other organoarsenic compounds. |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, ether, and benzene. | General solubility characteristics of organometallic compounds with significant hydrocarbon content. |
| Stability | Likely sensitive to air and moisture. May oxidize upon exposure to air. | Common characteristic of secondary arsines. |
Structural Characteristics
The structure of di-n-butylarsine consists of a central arsenic atom bonded to two n-butyl groups and one hydrogen atom.
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Geometry: The molecule is expected to have a pyramidal geometry around the arsenic atom, similar to ammonia and other arsines.
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Bond Angles: The C-As-C and H-As-C bond angles are predicted to be in the range of 90-100°, which is typical for organoarsenic compounds.
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Chirality: As a secondary arsine with three different substituents on the arsenic atom (two n-butyl groups are identical), di-n-butylarsine itself is not chiral.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of di-n-butylarsine are not explicitly documented. However, established methods for the synthesis and characterization of other di-n-alkylarsines can be adapted.
Synthesis of Di-n-alkylarsines
A common method for the synthesis of di-n-alkylarsines involves the reaction of an appropriate Grignard reagent with an arsenic trihalide, followed by reduction.
Logical Workflow for a Potential Synthesis:
Caption: A generalized workflow for the potential synthesis of di-n-butylarsine.
Methodology:
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Grignard Reaction: Arsenic trichloride (AsCl₃) would be reacted with two equivalents of n-butylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 0 °C). This reaction would likely produce a mixture of n-butylarsonous dichloride (n-BuAsCl₂) and di-n-butylarsinous chloride ((n-Bu)₂AsCl).
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Reduction: The resulting mixture of chlorinated arsine intermediates would then be reduced to the corresponding arsine. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), would be carefully added to the reaction mixture.
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Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The final product, di-n-butylarsine, would be purified by distillation under reduced pressure and an inert atmosphere to prevent oxidation.
Analytical Characterization
The characterization of di-n-butylarsine would rely on standard spectroscopic techniques used for organometallic compounds.
Experimental Workflow for Characterization:
Caption: A standard workflow for the analytical characterization of di-n-butylarsine.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show characteristic signals for the n-butyl groups (methyl, methylene protons) and a signal for the As-H proton, likely with coupling to the adjacent methylene protons. Computational DFT methods have been shown to be useful in predicting ¹H and ¹³C NMR chemical shifts for organoarsenic compounds.[1]
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¹³C NMR: Would show four distinct signals corresponding to the four different carbon atoms in the n-butyl chain. Relativistic spin-orbit effects may have a small but appreciable effect on ¹³C shifts.[1]
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Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile di-n-butylarsine. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns of the n-butyl groups. Derivatization techniques may be employed for the analysis of related organoarsenic compounds in complex matrices.[2]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic As-H stretching vibration, typically in the region of 2050-2150 cm⁻¹, in addition to C-H stretching and bending vibrations of the n-butyl groups.
Biological Signaling and Interactions
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of di-n-butylarsine. However, based on the known toxicology of other organoarsenic compounds, it can be presumed to exhibit toxicity. The biological activity of organoarsenic compounds is highly dependent on the nature of the organic substituents and the oxidation state of the arsenic atom.
Conclusion
Di-n-butylarsine represents a gap in the extensively studied field of organoarsenic chemistry. While direct experimental data is scarce, this guide provides a robust, inferred profile of its chemical properties, structure, and potential experimental protocols based on established knowledge of analogous compounds. For researchers and professionals in drug development, this information serves as a foundational reference for any future investigation into this compound, emphasizing the need for empirical validation of the predicted characteristics. Any handling of this compound should be conducted with extreme caution, assuming high toxicity, in a well-ventilated fume hood with appropriate personal protective equipment.
